

physical and chemical properties of 1-Bromo-2-methylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methylcyclohexane**

Cat. No.: **B1615079**

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-2-methylcyclohexane

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-2-methylcyclohexane**, tailored for researchers, scientists, and drug development professionals. The information presented herein is a consolidation of key data to support further research and application of this compound.

Physical and Chemical Properties

1-Bromo-2-methylcyclohexane is a halogenated cycloalkane. It exists as cis and trans stereoisomers, which can influence its physical properties and reactivity. The following table summarizes its key quantitative data.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ Br	[1] [2]
Molecular Weight	177.08 g/mol	[1] [3]
Boiling Point	54-56 °C at 12 Torr	[4] [5]
Density	1.2622 g/cm ³ at 20 °C	[4] [5]
IUPAC Name	1-bromo-2-methylcyclohexane	[1]
Synonyms	o-Methylcyclohexyl bromide	[1]
CAS Number	6294-39-9	[4]

Chemical Reactivity and Stability

1-Bromo-2-methylcyclohexane exhibits reactivity typical of a secondary alkyl halide. Its chemical behavior is largely dictated by substitution and elimination reactions. The stereochemistry of the molecule, particularly the cis or trans configuration of the bromine and methyl groups, plays a crucial role in determining the reaction pathway and major products.

Stability and Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[\[1\]](#) Safety data sheets indicate that specific data on reactivity, chemical stability, and hazardous decomposition products are limited, but it should be handled with appropriate personal protective equipment in a well-ventilated area.

Key Reactions:

- **Elimination Reactions (E2):** When treated with a strong, non-bulky base, **1-bromo-2-methylcyclohexane** undergoes E2 elimination. For the reaction to proceed, the hydrogen atom to be eliminated and the bromine leaving group must be in an anti-periplanar (axial and opposing) conformation. In the case of **trans-1-bromo-2-methylcyclohexane**, this stereochemical requirement leads to the formation of 3-methylcyclohexene as the major product, which is the non-Zaitsev product.[\[6\]](#) With a bulky base like potassium tert-butoxide, the Hofmann (less substituted) product is also favored.[\[7\]](#)

- Substitution Reactions (SN1): In a solvolysis reaction, such as with methanol, **1-bromo-2-methylcyclohexane** can undergo an SN1 reaction.[8][9] This reaction proceeds through a carbocation intermediate, which can then be attacked by the nucleophile (methanol) from either face, leading to a mixture of substitution products.[8][9] Rearrangements of the carbocation intermediate are also possible.
- Substitution Reactions (SN2): While SN1 and E2 are more commonly discussed for this secondary halide, under appropriate conditions (strong, non-bulky nucleophile and a polar aprotic solvent), an SN2 reaction could occur, leading to inversion of stereochemistry at the carbon bearing the bromine.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **1-Bromo-2-methylcyclohexane** are not readily available in the provided search results. However, based on general organic chemistry principles and reaction descriptions, plausible methodologies can be outlined.

Protocol 1: Synthesis of **1-Bromo-2-methylcyclohexane** from **Methylcyclohexane**

This protocol is a hypothetical multi-step synthesis based on a described strategy.[10]

Objective: To synthesize **1-Bromo-2-methylcyclohexane** from methylcyclohexane.

Materials:

- Methylcyclohexane
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- Carbon tetrachloride (CCl₄)
- Strong, bulky base (e.g., potassium tert-butoxide)
- tert-Butanol

- Hydrogen bromide (HBr)
- Peroxide (e.g., benzoyl peroxide)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

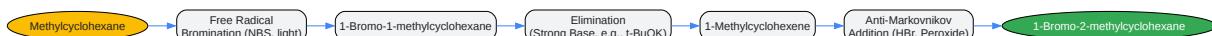
Procedure:

- Step 1: Allylic Bromination of Methylcyclohexane. In a round-bottom flask fitted with a reflux condenser and a light source, combine methylcyclohexane, N-Bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride. Irradiate the mixture with a sunlamp to initiate the free-radical reaction. Reflux the mixture until all the NBS has reacted. Cool the mixture, filter off the succinimide, and wash the filtrate with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 1-bromo-1-methylcyclohexane.
- Step 2: Elimination to form 1-Methylcyclohexene. Dissolve the crude 1-bromo-1-methylcyclohexane in tert-butanol. Add potassium tert-butoxide and reflux the mixture to induce elimination. After the reaction is complete, cool the mixture, add water, and extract the product with diethyl ether. Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and carefully distill to obtain 1-methylcyclohexene.
- Step 3: Anti-Markovnikov Hydrobromination. Dissolve the purified 1-methylcyclohexene in a suitable solvent and add hydrogen bromide in the presence of a peroxide initiator. This will lead to the anti-Markovnikov addition of HBr across the double bond, yielding **1-Bromo-2-methylcyclohexane**. Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation

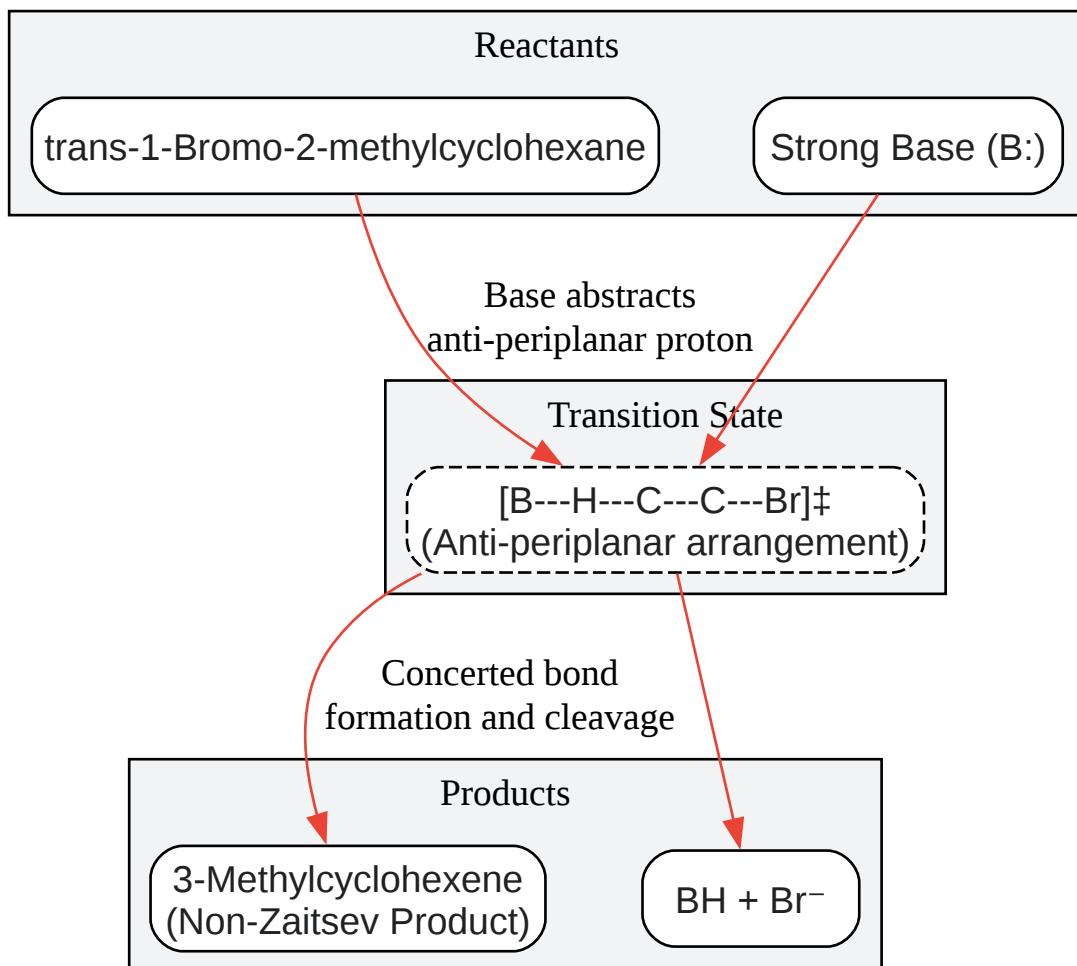
Objective: To purify crude **1-Bromo-2-methylcyclohexane**.

Materials:


- Crude **1-Bromo-2-methylcyclohexane**
- Boiling chips
- Heating mantle
- Round-bottom flask
- Fractionating column (e.g., Vigreux)
- Distillation head with thermometer
- Condenser
- Receiving flasks

Procedure:

- Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glass joints are secure.
- Distillation: Place the crude **1-Bromo-2-methylcyclohexane** and a few boiling chips into the round-bottom flask. Heat the flask gently with a heating mantle.
- Fraction Collection: Collect any low-boiling impurities as a forerun. The main fraction should be collected at the expected boiling point (54-56 °C at 12 Torr).^{[4][5]} Monitor the temperature at the distillation head closely.
- Analysis: Analyze the purity of the collected fraction using an appropriate technique, such as gas chromatography (GC) or NMR spectroscopy.


Visualizations

The following diagrams illustrate key logical and mechanistic pathways involving **1-Bromo-2-methylcyclohexane**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Bromo-2-methylcyclohexane**.

[Click to download full resolution via product page](#)

Caption: E2 elimination of **trans-1-Bromo-2-methylcyclohexane**.

[Click to download full resolution via product page](#)

Caption: SN1 reaction mechanism of **1-Bromo-2-methylcyclohexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexane, 1-bromo-2-methyl- | C7H13Br | CID 95430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1-Bromo-2-methylcyclohexane | C7H13Br | CID 5325859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1-Bromo-2-methylcyclohexane | C7H13Br | CID 12768449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6294-39-9 CAS MSDS (1-bromo-2-methylcyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. Solved 18. 1-bromo-2-methylcyclohexane reacts via an Sn1 | Chegg.com [chegg.com]
- 9. When 1-bromo-2-methylcyclohexane undergoes solvolysis in methanol, five m.. [askfilo.com]
- 10. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-2-methylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615079#physical-and-chemical-properties-of-1-bromo-2-methylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com